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Compound of Interest

Compound Name: 3-Benzoylindole

Cat. No.: B097306 Get Quote

An examination of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and

infrared (IR) data of the versatile synthetic intermediate, 3-benzoylindole, is critical for its

unambiguous identification and characterization. This technical guide provides a

comprehensive analysis of its spectral data, outlines the experimental protocols for data

acquisition, and presents a logical workflow for spectral interpretation, serving as a vital

resource for researchers, scientists, and professionals in drug development.

Summary of Spectral Data
The structural elucidation of 3-benzoylindole (C₁₅H₁₁NO, Molar Mass: 221.25 g/mol ) is

supported by a combination of spectroscopic techniques. The following tables summarize the

key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared

Spectroscopy.

Table 1: ¹H NMR Spectral Data for 3-Benzoylindole
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available in

searched resources
- - -

Note: Specific, quantitative ¹H NMR data for 3-benzoylindole was not available in the

searched resources. The data for the closely related compound, 3-(2'-iodo)-benzoyl-2-
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methylindole, is presented in Table 1a as a reference.

Table 1a: ¹H NMR Spectral Data for 3-(2'-iodo)-benzoyl-2-
methylindole in Acetone-d₆

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

11.28 s - NH

7.55–7.48 m - 4H, Aromatic

7.40 dd 1.8, 7.2 1H, Aromatic

7.39 d 7.8 1H, Aromatic

7.14 ddd 1.2, 7.8, 7.8 1H, Aromatic

7.06 ddd 1.2, 7.8, 7.8 1H, Aromatic

2.33 s - CH₃

Table 2: ¹³C NMR Spectral Data for 3-Benzoylindole
Chemical Shift (δ) ppm Assignment

Data not available in searched resources -

Note: Specific, quantitative ¹³C NMR data for 3-benzoylindole was not available in the

searched resources. The data for the closely related compound, 3-(2'-iodo)-benzoyl-2-

methylindole, is presented in Table 2a as a reference.

Table 2a: ¹³C NMR Spectral Data for 3-(2'-iodo)-benzoyl-
2-methylindole in Acetone-d₆
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Chemical Shift (δ) ppm Assignment

189.7 C=O

146.5 Aromatic C

146.3 Aromatic C

143.6 Aromatic C

136.2 Aromatic C

131.2 Aromatic C

130.6 Aromatic C

128.9 Aromatic C

128.4 Aromatic C

123.3 Aromatic C

122.6 Aromatic C

121.4 Aromatic C

114.2 Aromatic C

111.9 Aromatic C

14.3 CH₃

Table 3: Mass Spectrometry Data for 3-Benzoylindole
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m/z Relative Intensity (%) Putative Fragment

221 99.99 [M]⁺ (Molecular Ion)

220 18.40 [M-H]⁺

144 37.60 [M-C₆H₅]⁺

125 - -

116 - -

69 32.40 -

57 20.70 -

Data obtained from GC-MS analysis.[1]

Table 4: Infrared (IR) Spectral Data for 3-Benzoylindole
Wavenumber (cm⁻¹) Functional Group Assignment

~3400-3300 N-H stretch (indole)

~1650-1630 C=O stretch (benzoyl ketone)

~1600-1450 C=C stretch (aromatic rings)

~1300-1000 C-N stretch

~750-700 C-H bend (aromatic)

Note: The IR spectrum for 3-benzoylindole is available through the NIST WebBook. The exact

peak values are best determined from the spectrum itself.[2]

Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the

spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of 3-benzoylindole (typically 5-10 mg for ¹H NMR and 20-50

mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may

be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters

include the spectral width (typically 0-12 ppm), number of scans (e.g., 16-64), and a

relaxation delay (e.g., 1-5 seconds) to ensure full relaxation of the protons.

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum

to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is used. Due

to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans

(e.g., 1024 or more) and a longer relaxation delay may be necessary, especially for

quaternary carbons.

Mass Spectrometry (MS)
Sample Introduction: For a solid sample like 3-benzoylindole, direct insertion probe (DIP) or

gas chromatography (GC) can be used for sample introduction. In GC-MS, the sample is first

vaporized and separated on a GC column before entering the mass spectrometer.

Ionization: Electron Ionization (EI) is a common method for small organic molecules. In EI, the

sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A

detector then records the abundance of each ion.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the spectrum can be obtained using several methods:
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KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr)

and pressed into a thin, transparent pellet.

Nujol Mull: The sample is ground with a few drops of Nujol (a mineral oil) to form a paste,

which is then spread between two salt plates (e.g., NaCl or KBr).

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used

to record the spectrum. The instrument passes a beam of infrared radiation through the

sample, and the detector measures the amount of light absorbed at each wavelength. The data

is then Fourier transformed to produce the final spectrum, typically plotted as transmittance or

absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectral Data Analysis
The following diagram illustrates a logical workflow for the structural elucidation of an organic

molecule like 3-benzoylindole using the combined spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b097306#3-benzoylindole-spectral-data-analysis-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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